Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-[[[5-(2,6-dimethoxyphenyl)-1-[4-[[3-(dimethylamino)propyl-methylamino]-oxomethyl]-2-propan-2-ylphenyl]-3-pyrazolyl]-oxomethyl]amino]-2-adamantanecarboxylic acid is a N-acyl-amino acid.
SR 16832 is a dual-site covalent antagonist of peroxisome proliferator-activated receptor γ (PPARγ). It inhibits MRL20-induced allosteric activation of PPARγ in a reporter assay using HEK293T cells when used at a concentration of 5 μM. SR 16832 also reduces basal activity of PPARγ and inhibits binding of docosahexaenoic acid (DHA;) to PPARγ in a time-resolved FRET (TR-FRET) assay. SR 16832 is a dual site PPARγ inhibitor that acts at orthosteric and allosteric sites in the ligand binding domain and inhibits binding of endogenous ligands and transcriptional activity of PPARγ, more effectively than the orthosteric covalent antagonists GW 9662 and T 0070907.
SR-17398 is a Unc-51-Like Kinase 1 (ULK1) inhibitor (IC50; 22.4 uM). Small molecule inhibition of ULK1 potentially provides an avenue for suppressing autophagy. Autophagy is protective for cancers experiencing a decrease in nutrient availability or damage caused by cancer therapeutics.9,10 Accordingly, blocking autophagy via small molecule inhibitors in autophagy-reliant cancers could increase the efficacy of current chemotherapeutics and may result in tumor suppression as a standalone chemotherapy.
SR 18292 is an inhibitor of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a coactivator of transcription factors for genes involved in gluconeogenesis. SR 18292 (20 µM) increases acetylation of PGC-1α and, subsequently, decreases mRNA expression of phosphoenolpyruvate carboxykinase 1 (PEPCK1/Pck1) and the glucose-6-phosphatase catalytic subunit (G6Pc) in primary hepatocytes following stimulation with glucagon. In a dietary model of type II diabetes mellitus in mice, SR 18292 (45 mg/kg, i.p., for four days) reduces fasting blood glucose levels and the expression of liver Pck1. It also enhances glucose tolerance and insulin sensitivity in two mouse models of obesity. SR-18292 is a PGC-1α inhibitor. SR-18292 reduces blood glucose, strongly increases hepatic insulin sensitivity, and improves glucose homeostasis in dietary and genetic mouse models of T2D.
SR 17018 is an orally bioavailable and brain-penetrant agonist of μ-opioid receptors. It is functionally selective for G protein-coupled receptor signaling (EC50 = 97 nM for GTPγS binding in CHO cells expressing μ-opioid receptors) over β-arrestin 2 recruitment (EC50 = >10,000 nM) at the μ-opioid receptor. SR 17018 increases latency to withdraw in the hot plate and warm water tail-flick assay (ED50s = 6.9 and 7.7 mg/kg, respectively) without inducing respiratory depression in mice when administered at doses up to 48 mg/kg. SR 17018 was designed for this biased agonism at the μ-opioid receptor to potentially widen the therapeutic window and reduce adverse effects of μ-opioid receptors, such as respiratory depression. SR17018 is an mu-opioid-receptor (MOR) agonist with an EC50 of 97 nM.